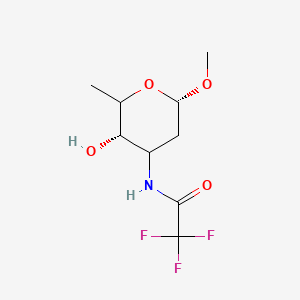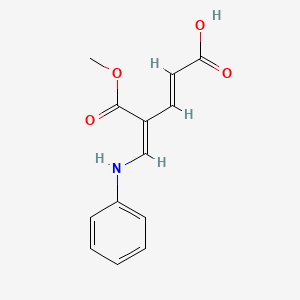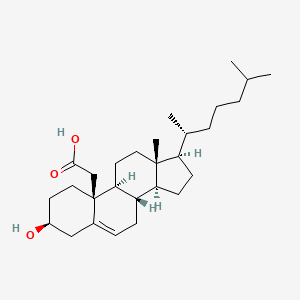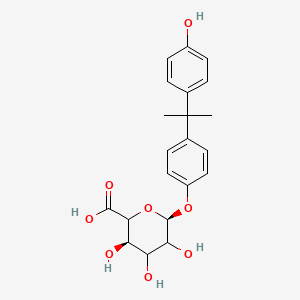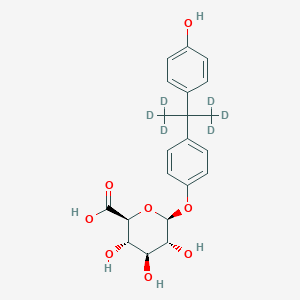
黄曲霉毒素B1-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione is a complex organic compound characterized by its unique fused ring structure
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials with unique properties.
作用机制
Target of Action
Aflatoxin B1-d3 primarily targets the Vitamin D receptor (VDR) and Retinoid X receptor alpha (RXRα) . These receptors play a crucial role in vitamin D signaling, which is essential for various biological processes, including calcium homeostasis and immune function .
Mode of Action
Aflatoxin B1-d3 interacts with its targets through a competitive antagonism mechanism . It impairs the formation of protein complexes containing both VDR-RXRα and RXRα/Retinoic acid receptor (RAR), affecting the subcellular localization of VDR and RXRα . This interference with vitamin D signaling pathways results in an antagonistic mechanism of action .
Biochemical Pathways
Aflatoxin B1-d3 affects several biochemical pathways. It is metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 . The metabolism of Aflatoxin B1-d3 leads to the generation of reactive oxygen species (ROS), upregulation of CYP450 activities, oxidative stress, lipid peroxidation, apoptosis, mitochondrial dysfunction, autophagy, necrosis, and inflammatory response .
Pharmacokinetics
The primary organ for metabolism of Aflatoxin B1-d3 is the liver . The compound is metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 . The Km (Michaelis-Menten constant) for Aflatoxin B1-d3 was estimated at 40.9 μM, indicating its affinity for the enzymes . The associated Vmax (maximum rate of reaction) values indicate the rate of metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione typically involves multiple steps, starting from simpler precursors. The key steps include cyclization reactions to form the fused ring system and subsequent functionalization to introduce the methoxy-d3 group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
相似化合物的比较
- (6aR,9aS)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione
- (6aR,9aS)-4-(Methoxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione
Uniqueness: The presence of the methoxy-d3 group in (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione distinguishes it from similar compounds. This modification can influence its chemical reactivity, biological activity, and physical properties, making it unique for specific applications.
属性
IUPAC Name |
(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQSTLJSLGHID-QVDKJMHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
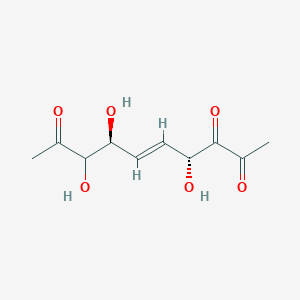



![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
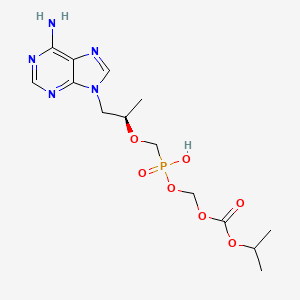

![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)
